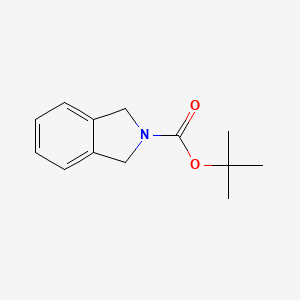

tert-Butyl isoindoline-2-carboxylate

Beschreibung

tert-Butyl isoindoline-2-carboxylate is a heterocyclic organic compound featuring an isoindoline core with a tert-butyl ester group at the 2-position. These derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and PROTACs (proteolysis-targeting chimeras) due to their modular reactivity and stability . The tert-butyl group enhances steric protection of the carboxylate moiety, improving metabolic stability and solubility, while the isoindoline scaffold allows for versatile functionalization at positions 5, 6, or 7 .

Eigenschaften

IUPAC Name |

tert-butyl 1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXECVLLAHDLREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Tert-Butyl Isoindoline-2-carboxylate, also known as Tert-Butyl 1,3-dihydroisoindole-2-carboxylate, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. .

Result of Action

Indole derivatives have been found to possess various biological activities, suggesting that they have significant molecular and cellular effects.

Biologische Aktivität

Tert-butyl isoindoline-2-carboxylate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 205.25 g/mol. The compound features an isoindoline core, which contributes to its biological reactivity and interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, modulating their activity. This is particularly relevant in pathways associated with cancer progression and inflammation.

- Receptor Modulation : Its structure allows for binding to various receptors, influencing signaling pathways critical in disease mechanisms.

- Electrophilic Nature : The presence of the tert-butyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Studies have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers, suggesting a role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | , |

| Enzyme Inhibition | Modulates activity of enzymes involved in metabolism | , |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, administration of this compound resulted in a marked decrease in edema formation and inflammatory cytokine levels. The compound was shown to inhibit NF-kB activation, a key regulator of inflammatory responses, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. Various synthetic routes have been explored, yielding compounds with improved potency against specific targets:

Wissenschaftliche Forschungsanwendungen

tert-Butyl isoindoline-2-carboxylate is an organic compound with potential applications in pharmacological research due to its diverse biological activities.

Chemical Properties

- Molecular Formula:

- Molecular Weight: 219.28 g/mol

- IUPAC Name: tert-butyl 1,3-dihydroisoindole-2-carboxylate

- Computed Properties :

Scientific Research Applications

This compound is used as an intermediate in organic synthesis and as a building block for developing new compounds. Several scientific research applications include:

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is investigated for potential biological activities and interactions with biomolecules.

- Medicine: It is explored for potential therapeutic applications and as a precursor for drug development.

- Industry: It is utilized in the production of advanced materials and as an intermediate in synthesizing agrochemicals.

Related Compounds

Some compounds similar to tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate include:

- N-Boc-4-(carboxymethyl)isoindoline

- N-Boc-4-(methoxymethyl)isoindoline

- N-Boc-4-(aminomethyl)isoindoline

Other Isoindoline Derivatives

Other tert-butyl isoindoline-2-carboxylates include:

- tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate, a valuable intermediate in organic synthesis.

- tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate, studied as a scaffold for developing new drugs targeting cancer and inflammatory diseases.

- tert-Butyl 4-(aminomethyl)isoindoline-2-carboxylate .

- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl isoindoline-2-carboxylate derivatives based on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of this compound Derivatives

Key Observations:

Halogenated Derivatives (Iodo/Bromo):

- The 5-iodo and 5-bromo derivatives (Table 1, entries 1–2) exhibit molecular weights of 345.18 and 298.18, respectively. Their halogen substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for constructing complex aromatic systems .

- The bromo derivative (CAS 261732-38-1) has a similarity score of 0.77 to this compound, indicating structural proximity .

Amino Derivatives: The 5-amino analog (CAS 264916-06-5) is a primary amine with a molecular weight of 234.29, enabling conjugation to carboxylic acids or activated esters in drug-linker systems . Its oxalate salt (CAS 2061979-87-9) improves crystallinity, facilitating purification .

Boronate Ester Derivative:

- The 5-boronate ester (CAS 905273-91-8) is a pivotal intermediate for Miyaura borylation, with a molecular weight of 345.24 and a dioxaborolane group that enhances stability under aqueous conditions .

Hydroxyindoline Analogs: tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) shares structural similarity but differs in ring substitution (1-carboxylate vs. 2-carboxylate).

Physicochemical Property Trends:

- Polarity: Hydroxy and amino derivatives exhibit higher polarity (TPSA >50 Ų) compared to halogenated or boronate analogs (TPSA 30–40 Ų), impacting solubility and membrane permeability .

- Synthetic Utility: Halogenated and boronate derivatives are preferred for metal-catalyzed reactions, while amino derivatives serve as nucleophilic handles for further functionalization .

Vorbereitungsmethoden

Boc-Protected Isoindolinone Route (Patent CN112028816B)

A highly efficient method described in a 2020 patent involves:

- Starting from isoindolinone protected by a tert-butoxycarbonyl (Boc) group.

- Reacting with Grignard reagents or other nucleophiles to introduce substituents.

- Esterification or carbamate formation to yield this compound derivatives.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Boc protection of isoindolinone | Di-tert-butyl dicarbonate, DMAP, Et3N, 45°C, 2 h | tert-butyl 1-oxoisoindoline-2-carboxylate, 99% yield |

| Esterification | Acetonitrile, triethylamine, DMAP, p-tolylsulfonyl chloride, 45°C, 2 h | tert-butyl (p-tolyl) isoindoline-2-carboxylate, 50% yield |

| Lithiation and nucleophilic addition | n-BuLi, THF, -78°C, 1 h | tert-butyl (2-nicotinoylbenzyl) carbamate, 93% yield |

The reaction is monitored by thin-layer chromatography (TLC), followed by quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, concentration, and purification by column chromatography.

Cyclization of ortho-Substituted Precursors

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel columns with gradient elution using ethyl acetate/hexane or trifluoroacetic acid/acetonitrile mixtures.

- Recrystallization: From ethanol/water mixtures to improve purity.

- Extraction: Multiple washes with brine and drying over anhydrous sodium sulfate to remove impurities.

Analytical Characterization

| Technique | Purpose | Typical Data for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and substitution pattern | ¹H NMR (300 MHz, CDCl₃): aromatic protons δ 7.3–7.8 ppm; tert-butyl singlet δ ~1.5 ppm |

| Mass Spectrometry (LC-MS, HRMS) | Molecular weight verification | m/z consistent with [M+Na]+ or [M+H]+ ions, e.g., 297–332 depending on substituents |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) | C18 column, acetonitrile/water mobile phase, UV detection at 254 nm |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Rf values vary with solvent system; used for tracking reaction progress |

Detailed Research Findings and Data Summary

The following table summarizes key preparation methods, reaction conditions, and yields from recent research and patent literature:

Q & A

Q. What are the standard synthetic routes for tert-butyl isoindoline-2-carboxylate derivatives?

- Methodological Answer: The synthesis typically involves reacting isoindoline derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane (DCM) are used at room temperature for high yields (~90%). For example, tert-butyl 5-chloroisoindoline-2-carboxylate is synthesized via this route . Hydrolysis of the tert-butyl ester can proceed under acidic (TFA/DCM, 95% yield) or basic (NaOH/THF-MeOH, 89% yield) conditions, with the choice depending on downstream functional group compatibility (Table 1) .

Table 1: Hydrolysis Conditions for tert-Butyl Ester Removal

| Method | Conditions | Product | Yield |

|---|---|---|---|

| TFA/DCM | rt, 2 h | 5-Chloroisoindoline-2-carboxylic acid | 95% |

| NaOH/THF-MeOH | 60°C, 4 h | Sodium 5-chloroisoindoline-2-carboxylate | 89% |

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). For example, tert-butyl 5-aminoisoindoline-2-carboxylate was characterized using these methods, with NMR confirming the amino group's position .

Q. How does the tert-butyl group influence the compound’s reactivity and stability?

- Methodological Answer: The tert-butyl group acts as a steric protector, enhancing solubility in organic solvents and preventing undesired side reactions (e.g., nucleophilic attacks on the ester carbonyl). It also stabilizes intermediates during multi-step syntheses, as seen in palladium-catalyzed cross-coupling reactions where the group remains intact .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized for tert-butyl ester removal without degrading sensitive functional groups?

- Methodological Answer: Acidic hydrolysis (TFA/DCM) is faster (2 hours) and higher-yielding (95%) but risks protonating acid-sensitive groups. Basic hydrolysis (NaOH/THF-MeOH) is milder for acid-labile substrates but requires longer reaction times (4 hours). Screening solvent polarity and temperature (e.g., THF vs. MeOH mixtures) can mitigate side reactions .

Q. What is the role of the chloro substituent in directing palladium-catalyzed cross-coupling reactions?

- Methodological Answer: The chloro group at the 5-position of isoindoline facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, tert-butyl 5-chloroisoindoline-2-carboxylate reacts with aryl boronic acids under Pd(OAc)₂ catalysis to form biaryl derivatives. Ligand choice (e.g., XPhos) and solvent (THF or dioxane) critically affect reaction efficiency (Table 2) .

Table 2: Substrate Scope in Chlorooxidation Reactions

| Substrate | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| Ethyl indole-2-carboxylate | BuOCl (2.5 equiv.), THF, 40°C | 99 | Ethyl 2-chloro-3-oxoindoline-2-carboxylate |

| Indole-2-carboxylic acid | BuOCl (3.0 equiv.), EtOAc, 60°C | Moderate | 2,3-dichloroindoles |

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodological Answer: Stereochemical variations, such as in (3aR,7aS)-configured derivatives, significantly alter binding affinity to enzymatic targets. For instance, enantiopure tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate showed enhanced inhibition of cytochrome P450 enzymes compared to its diastereomer, as confirmed by chiral HPLC and enzymatic assays .

Q. How can contradictory synthetic yields from different methods be reconciled?

- Methodological Answer: Discrepancies often arise from solvent polarity, catalyst loading, or impurities in starting materials. For example, tert-butyl 5-aminoisoindoline-2-carboxylate synthesis via condensation (75% yield) versus multi-step routes (90% yield) highlights the need for rigorous purification (e.g., column chromatography) and reaction monitoring (TLC/MS) .

Q. What strategies are effective for functionalizing the isoindoline core while preserving the tert-butyl ester?

- Methodological Answer: Selective functionalization (e.g., bromination at the 7-position) requires protecting the amine and ester groups. For tert-butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, TEMPO-mediated oxidation under mild conditions (0°C, DCM) avoids ester cleavage, enabling subsequent amidation or alkylation .

Q. How can computational methods predict the biological activity of novel this compound analogs?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets like kinase enzymes or GPCRs. For example, tert-butyl 5-aminoisoindoline-2-carboxylate analogs showed predicted CYP2C19 inhibition (IC₅₀ < 10 μM) in silico, guiding in vitro validation .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated transformations?

- Methodological Answer:

The tert-butyl group stabilizes radical intermediates via hyperconjugation, as observed in tert-butyl hypochlorite-mediated chlorination of indoles. EPR studies confirmed radical formation, with reaction rates dependent on solvent dielectric constant (e.g., faster in THF than EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.